Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry . This particular compound is characterized by its unique structural features, which include ethenyl, dihydro, dimethoxy, and methyl groups attached to the benzofuran core.
Vorbereitungsmethoden
The synthesis of benzofuran derivatives typically involves several strategies. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes . These methods provide efficient routes to produce benzofuran derivatives with high yields and purity.
Analyse Chemischer Reaktionen
Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . For instance, the compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can yield alcohols or hydrocarbons. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of diverse derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran compounds make them suitable candidates for drug discovery and development. Additionally, in the industrial sector, these compounds are used in the production of dyes, fragrances, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to the presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enable the compound to bind to enzymes, receptors, and other biomolecules, thereby exerting its effects. For example, benzofuran derivatives have been shown to inhibit the growth of bacteria by targeting essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Benzofuran, 3-ethenyl-2,3-dihydro-4,6-dimethoxy-3-methyl- can be compared with other benzofuran derivatives such as 2-methyl-2,3-dihydrobenzofuran and 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran . While these compounds share a common benzofuran core, their unique substituents confer distinct chemical and biological properties. For instance, the presence of ethenyl and dimethoxy groups in the compound of interest enhances its reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
831171-21-2 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-ethenyl-4,6-dimethoxy-3-methyl-2H-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-5-13(2)8-16-11-7-9(14-3)6-10(15-4)12(11)13/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
WWKRKCXVOOQHPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C1C(=CC(=C2)OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.